molecular formula C8H16N2O2 B13498140 2-(3,3-Dimethylpiperazin-1-yl)acetic acid

2-(3,3-Dimethylpiperazin-1-yl)acetic acid

Cat. No.: B13498140
M. Wt: 172.22 g/mol
InChI Key: GGZCVRSZEDHAJI-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylpiperazin-1-yl)acetic acid is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a dimethyl group and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylpiperazin-1-yl)acetic acid typically involves the reaction of 3,3-dimethylpiperazine with chloroacetic acid under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated by acidification and subsequent crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylpiperazin-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The acetic acid moiety can undergo substitution reactions to form esters and amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alcohols and amines are used in the presence of catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

2-(3,3-Dimethylpiperazin-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylpiperazin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Dimethylpiperazin-1-yl)acetic acid hydrochloride
  • This compound dihydrochloride

Comparison

This compound is unique due to its specific substitution pattern on the piperazine ring and the presence of the acetic acid moiety. This structural uniqueness imparts distinct chemical and biological properties compared to other piperazine derivatives. For example, the dimethyl substitution enhances its lipophilicity, potentially improving its ability to cross biological membranes.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-(3,3-dimethylpiperazin-1-yl)acetic acid

InChI

InChI=1S/C8H16N2O2/c1-8(2)6-10(4-3-9-8)5-7(11)12/h9H,3-6H2,1-2H3,(H,11,12)

InChI Key

GGZCVRSZEDHAJI-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1)CC(=O)O)C

Origin of Product

United States

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